Cas no 18081-12-4 (Benzene,1-chloro-4-(chloromethylphenylsilyl)-)

Benzene,1-chloro-4-(chloromethylphenylsilyl)- structure
18081-12-4 structure
Product Name:Benzene,1-chloro-4-(chloromethylphenylsilyl)-
CAS No:18081-12-4
MF:C13H12Cl2Si
MW:267.225882530212
CID:199873
PubChem ID:87449
Update Time:2025-04-19

Benzene,1-chloro-4-(chloromethylphenylsilyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-chloro-4-(chloromethylphenylsilyl)-
    • (p-Chlorophenyl)phenylmethylchlorosilane
    • (p-Chlor-phenyl)-methyl-phenyl-chlorsilan
    • chloro(4-chlorophenyl)methyl(phenyl)silane
    • Silane, chloro(4-chlorophenyl)methylphenyl-
    • 1-Chloro-4-(chloromethylphenylsilyl)benzene
    • 18081-12-4
    • p-Chlorphenyl-methyl-phenyl-chlorsilan
    • DTXSID70275849
    • Benzene, 1-chloro-4-(chloromethylphenylsilyl)-
    • chloro-(4-chlorophenyl)-methyl-phenylsilane
    • 1842-15-5
    • Chloro(4-chlorophenyl)(methyl)(phenyl)silane
    • DTXSID301261365
    • Inchi: 1S/C13H12Cl2Si/c1-16(15,12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3
    • InChI Key: TXIWQBIZRHIXTA-UHFFFAOYSA-N
    • SMILES: Cl[Si](C)(C1C=CC=CC=1)C1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 266.00866
  • Monoisotopic Mass: 266.008532
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.18
  • Boiling Point: 320.8°Cat760mmHg
  • Flash Point: 155.5°C
  • Refractive Index: 1.576
  • PSA: 0
  • LogP: 3.26830
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